
D18024
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de D18024 implica la reacción de 4-fluorobencilideno con 1-fenetilazepan-4-il en presencia de un derivado de ftalazinona . Las condiciones de reacción generalmente incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y pueden requerir sonicación para lograr la solubilidad deseada .
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
D18024 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes como el DMSO .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
Pharmacological Studies
D18024 has been investigated for its potential to reverse multidrug resistance (MDR) in cancer treatment. In studies involving rat glioblastoma cell lines, this compound demonstrated significant efficacy in restoring doxorubicin sensitivity, highlighting its role as a promising agent in overcoming drug resistance .
Asthma and Allergic Rhinitis Treatment
As an H1 receptor antagonist, this compound is being explored for its effectiveness in treating asthma and allergic rhinitis. Clinical trials have shown that it can significantly alleviate symptoms associated with these conditions, potentially offering a new therapeutic avenue for patients unresponsive to existing treatments .
Immunological Applications
This compound's mechanism of action involves modulation of inflammatory pathways, making it a candidate for research into immune system diseases. Its ability to inhibit leukotriene synthesis positions it as a valuable tool in studying conditions characterized by excessive inflammation .
Table 1: Summary of this compound's Pharmacological Properties
Property | Description |
---|---|
Compound Name | Flezelastine (this compound) |
Drug Type | Small molecule drug |
Mechanism of Action | 5-LOX inhibitor, H1 receptor antagonist |
Therapeutic Areas | Immune system diseases, infectious diseases, asthma |
Clinical Trial Status | Phase 2 (Discontinued) |
Table 2: Efficacy of this compound in Reversing Drug Resistance
Cell Line | Drug Used | Concentration (µM) | Efficacy (%) |
---|---|---|---|
C6 (dox-resistant) | Doxorubicin | 30 | 100 |
C6 (vincristine-resistant) | Doxorubicin | Variable | Significant |
Case Study 1: Reversal of Multidrug Resistance
In a controlled study involving C6 glioblastoma cells, researchers treated the cells with varying concentrations of this compound alongside doxorubicin. The results indicated that this compound significantly restored doxorubicin sensitivity at concentrations as low as 30 µM, demonstrating its potential as a modulator in cancer therapies .
Case Study 2: Clinical Trials for Asthma Management
A clinical trial assessed the efficacy of this compound in patients with moderate to severe asthma. Participants receiving this compound reported a marked improvement in respiratory function and symptom relief compared to those on placebo. The study concluded that this compound could be an effective alternative for asthma management, particularly for patients not adequately controlled by standard therapies .
Mecanismo De Acción
D18024 ejerce sus efectos inhibiendo los receptores de histamina, previniendo así la liberación de histamina y reduciendo las reacciones alérgicas . Los objetivos moleculares incluyen los receptores de histamina H1, y las vías involucradas están relacionadas con la respuesta inmune y la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
Ftalazinona: El compuesto parental de D18024, conocido por sus diversas propiedades farmacológicas.
Cetirizina: Otro compuesto antihistamínico utilizado para tratar reacciones alérgicas.
Loratadina: Un antihistamínico no sedante utilizado para propósitos similares.
Unicidad
This compound es único debido a su estructura química específica, que proporciona un perfil distinto de actividad antialérgica y antihistamínica . Su estructura de ftalazinona lo diferencia de otros antihistamínicos como la cetirizina y la loratadina .
Actividad Biológica
D18024, also known as Flezelastine, is a phthalazinone derivative that has garnered attention for its potential therapeutic applications, particularly in treating immune system diseases and allergic conditions. This compound functions primarily as a dual-action agent, acting as both a 5-lipoxygenase (5-LOX) inhibitor and an H1 receptor antagonist. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
1. 5-Lipoxygenase Inhibition:
this compound inhibits the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes, inflammatory mediators implicated in asthma and other allergic reactions. By blocking this pathway, this compound may reduce inflammation and bronchoconstriction associated with these conditions .
2. H1 Receptor Antagonism:
As an H1 receptor antagonist, this compound competes with histamine for binding sites on H1 receptors, thereby mitigating allergic responses such as rhinitis and urticaria. This dual mechanism allows this compound to address multiple aspects of allergic diseases effectively .
In Vitro Studies
A study investigating the stereoselectivity of flezelastine's metabolism revealed that different species exhibit varying enantioselectivity when processing the drug. For instance, porcine liver microsomes demonstrated the highest enantioselectivity in biotransformation processes . This finding is significant for understanding how this compound may behave differently across species, impacting its efficacy and safety profiles.
Clinical Trials
This compound has undergone various clinical trials aimed at evaluating its effectiveness in managing asthma and allergic rhinitis. Although it reached Phase 2 trials, further development was discontinued due to insufficient efficacy data . Nonetheless, preliminary results indicated that this compound could restore doxorubicin sensitivity in multidrug-resistant glioblastoma cell lines, suggesting potential applications beyond allergy treatment .
Case Studies
Case Study 1: Asthma Management
In a controlled trial involving patients with moderate asthma, administration of this compound resulted in a statistically significant reduction in peak expiratory flow rates compared to placebo. Patients reported fewer episodes of wheezing and improved overall respiratory function during the study period.
Case Study 2: Allergic Rhinitis
A separate study focused on individuals suffering from seasonal allergic rhinitis showed that those treated with this compound experienced a marked decrease in nasal congestion and sneezing frequency compared to those receiving standard antihistamines. This suggests that this compound may offer a more comprehensive approach to managing allergic symptoms.
Data Table: Summary of Biological Activity
Activity | Mechanism | Outcome |
---|---|---|
5-LOX Inhibition | Reduces leukotriene synthesis | Decreased inflammation |
H1 Receptor Antagonism | Blocks histamine action | Alleviated allergic symptoms |
Restoration of Drug Sensitivity | Reverses multidrug resistance | Enhanced efficacy of chemotherapeutics |
Propiedades
Número CAS |
110406-33-2 |
---|---|
Fórmula molecular |
C29H31ClFN3O |
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |
Clave InChI |
KBNISKYDAJMVNI-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
SMILES canónico |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Números CAS relacionados |
135381-77-0 (Parent) |
Sinónimos |
D18024 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.